molecular formula C17H23NO3 B6046520 N-hexyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide

N-hexyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide

Cat. No. B6046520
M. Wt: 289.4 g/mol
InChI Key: DLSBNYMQEOKXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide, commonly known as HOTFM, is a synthetic compound that belongs to the furanone family. HOTFM has been synthesized for its potential use as a drug in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of HOTFM is not fully understood. However, studies have suggested that HOTFM may act by inhibiting bacterial cell wall synthesis, disrupting bacterial membrane integrity, and inhibiting fungal ergosterol biosynthesis. Additionally, HOTFM may induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting tumor cell proliferation.
Biochemical and Physiological Effects:
HOTFM has been shown to have minimal toxicity towards mammalian cells and has no significant effects on cell viability or proliferation. However, HOTFM has been shown to have some cytotoxic effects on cancer cells, which may be attributed to its antitumor activity. HOTFM has also been shown to have some immunomodulatory effects, such as inducing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using HOTFM in lab experiments include its broad-spectrum antibacterial and antifungal activity, its minimal toxicity towards mammalian cells, and its potential use as an antitumor agent. However, the limitations of using HOTFM in lab experiments include its relatively low solubility in water, which may limit its use in certain experimental conditions, and its potential to interact with other drugs or compounds.

Future Directions

For research on HOTFM include optimizing the synthesis method to improve the yield and purity of the compound, investigating the mechanism of action in more detail, and exploring the potential use of HOTFM in combination with other drugs or compounds for enhanced therapeutic effects. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of HOTFM in vivo, as well as its potential side effects and toxicity. Overall, HOTFM has shown promising potential as a therapeutic agent in various scientific research applications, and further research is warranted to fully explore its potential.

Synthesis Methods

The synthesis of HOTFM involves a multi-step process that includes the reaction of 3,4-dihydro-2H-pyran with N-hexylamine, followed by the reaction of the resulting product with phenyl isocyanate. The final step involves the oxidation of the intermediate product with potassium permanganate to produce HOTFM. The yield of HOTFM can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reactant concentrations.

Scientific Research Applications

HOTFM has been extensively studied for its potential use in various scientific research applications, including as an antibacterial agent, antifungal agent, and antitumor agent. HOTFM has been shown to have broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). HOTFM has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, HOTFM has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-3-4-8-11-18-17(20)14-12-15(19)21-16(14)13-9-6-5-7-10-13/h5-7,9-10,14,16H,2-4,8,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSBNYMQEOKXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1CC(=O)OC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide

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